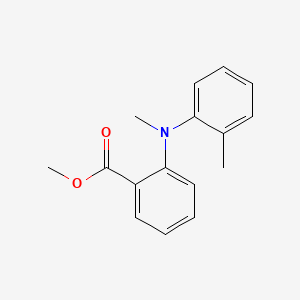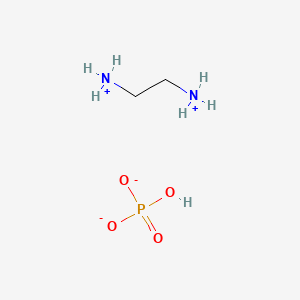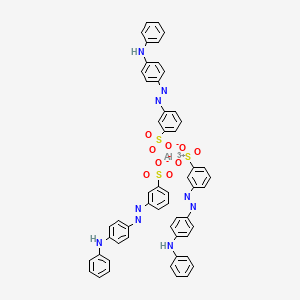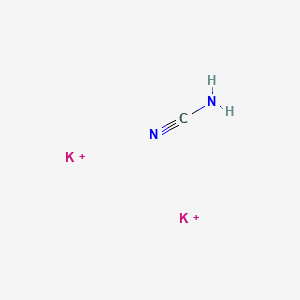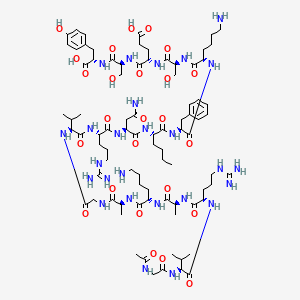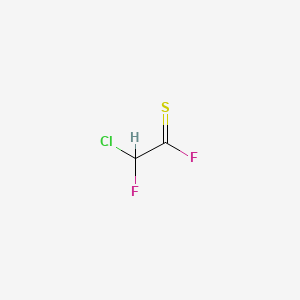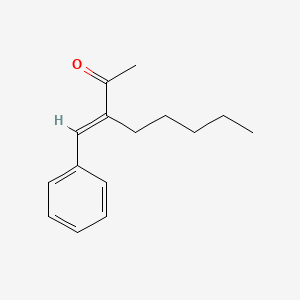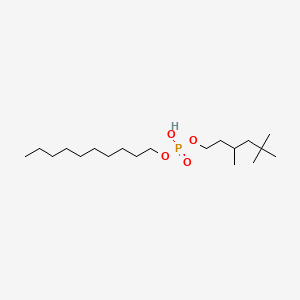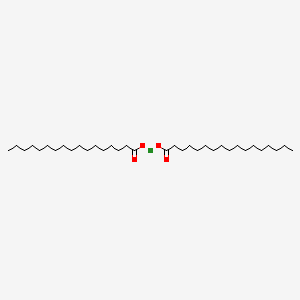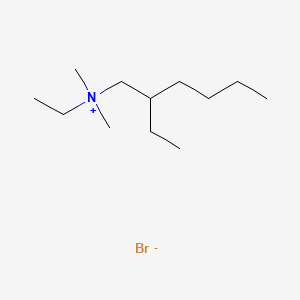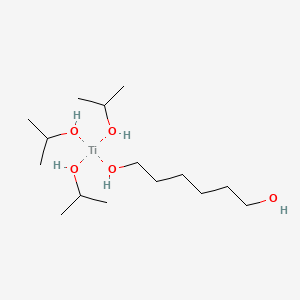
(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium is a titanium-based organometallic compound with the molecular formula C15H34O5Ti.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Hexane-1,6-diolato-O)tris(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with hexane-1,6-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Ti(OiPr)4} + \text{C_6H{14}(OH)_2} \rightarrow \text{this compound} + \text{3 iPrOH} ]
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation .
化学反应分析
Types of Reactions
(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The isopropoxide ligands can be substituted with other ligands, such as alkoxides or halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include titanium dioxide, lower oxidation state titanium compounds, and substituted titanium complexes. These products have diverse applications in catalysis, materials science, and other fields .
科学研究应用
(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
作用机制
The mechanism of action of (Hexane-1,6-diolato-O)tris(propan-2-olato)titanium involves its interaction with molecular targets through coordination chemistry. The titanium center can form coordination bonds with various ligands, influencing the reactivity and properties of the compound. The pathways involved include ligand exchange, redox reactions, and catalytic processes.
相似化合物的比较
Similar Compounds
Titanium isopropoxide (Ti(OiPr)_4): A precursor for the synthesis of (Hexane-1,6-diolato-O)tris(propan-2-olato)titanium.
Titanium dioxide (TiO_2): A common oxidation product of this compound.
Titanium tetrachloride (TiCl_4): Another titanium-based compound with different reactivity and applications.
Uniqueness
This compound is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. Its combination of hexane-1,6-diol and isopropoxide ligands provides a versatile platform for various chemical transformations and applications .
属性
CAS 编号 |
94277-49-3 |
|---|---|
分子式 |
C15H38O5Ti |
分子量 |
346.33 g/mol |
IUPAC 名称 |
hexane-1,6-diol;propan-2-ol;titanium |
InChI |
InChI=1S/C6H14O2.3C3H8O.Ti/c7-5-3-1-2-4-6-8;3*1-3(2)4;/h7-8H,1-6H2;3*3-4H,1-2H3; |
InChI 键 |
DOISPMDGKGKONA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)O.CC(C)O.CC(C)O.C(CCCO)CCO.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



